molecular formula C10H14N2O3S2 B2440361 Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate CAS No. 403836-07-7

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate

Cat. No. B2440361
CAS RN: 403836-07-7
M. Wt: 274.35
InChI Key: OEHGPWFRVKXICX-UHFFFAOYSA-N
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Description

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a chemical compound with the molecular formula C10H14N2O3S2 . It is related to the thiazole group of compounds . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate involves a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is not specified in the search results. Thiazole derivatives are known to exhibit diverse biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its biological target .

Safety and Hazards

Specific safety and hazard information for Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is not available in the search results. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

properties

IUPAC Name

ethyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-2-15-9(14)3-5-16-7-8(13)12-10-11-4-6-17-10/h4,6H,2-3,5,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHGPWFRVKXICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate

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